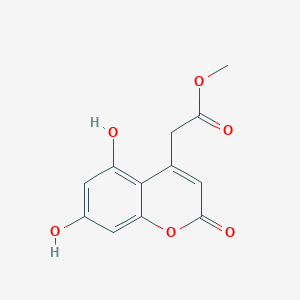

methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

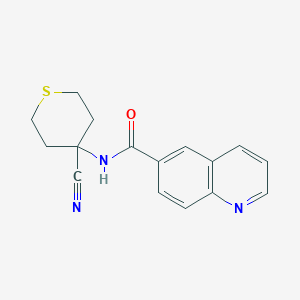

Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a chemical compound with the linear formula C12H10O6 . It has a molecular weight of 250.21 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of coumarin heterocycles, such as methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate, has been a focus for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, often under green conditions using green solvents, catalysts, and other procedures .Molecular Structure Analysis

The structure of this compound is similar to that of previously published Ethyl 7-hydroxy-4-coumarinacetate, with the difference that the ethyl acetate moiety is replaced by a methyl acetate chain attached at C9 of the central coumarin ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazolidin-4-ones and Antibacterial Activity

- Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate has been used in the synthesis of Thiazolidin-4-ones, with potential antibacterial activity against Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

Theoretical Studies and Spectral Analysis

- The compound has been the subject of theoretical studies and spectral analysis to understand its molecular structure and properties (Al-amiery et al., 2013).

Synthesis of Thiazole Substituted Coumarins with Antimicrobial Activity

- It has been used in the synthesis of thiazole substituted coumarins, which show antimicrobial activity, demonstrating its potential in developing new antimicrobial agents (Parameshwarappa et al., 2009).

Antimicrobial Activity of Derivatives

- Derivatives of this compound have been synthesized and tested for their antimicrobial activity, broadening its potential use in combating microbial infections (Čačić et al., 2006).

Synthesis of Aromatic Carbamates

- Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate has been utilized in the synthesis of aromatic carbamates with a chromen-2-one fragment, showing its versatility in organic synthesis (Velikorodov et al., 2014).

Biopesticide Potential Against Mosquito Vectors

- Its derivatives have been evaluated for efficacy as biopesticides against mosquito vectors like Aedes aegypti and Culex quinquefasciatus, indicating its potential in vector control (Deshmukh et al., 2008).

Study of Benzopyrone Derivatives in Antimicrobial Activity

- The synthesis and antimicrobial activity of benzopyrone derivatives have been a focus, contributing to the search for new antimicrobial compounds (El-Shaaer, 2012).

Synthesis of Coumarin Derivatives with Antimicrobial Properties

- New coumarin derivatives have been synthesized from 4-methylumbelliferone, including antimicrobial evaluation, demonstrating its use in medicinal chemistry (Medimagh-Saidana et al., 2015).

Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by coumarins , there is potential for significant future research in these areas.

Wirkmechanismus

Target of Action

It is a derivative of natural coumarins, which are known to interact with various enzymes and receptors in the body .

Mode of Action

As a coumarin derivative, it may share similar properties with other coumarins, which are known to interact with enzymes and receptors, leading to various physiological effects .

Result of Action

As a coumarin derivative, it is known to be used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection .

Eigenschaften

IUPAC Name |

methyl 2-(5,7-dihydroxy-2-oxochromen-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-17-10(15)2-6-3-11(16)18-9-5-7(13)4-8(14)12(6)9/h3-5,13-14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCONJYUQIRPQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)OC2=CC(=CC(=C12)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2400877.png)

![4-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2400885.png)

![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide](/img/structure/B2400886.png)

![(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2400887.png)

![N-(2,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2400893.png)